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2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-5-yl)acetamide
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Overview
Description
2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-5-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features both pyridine and indole moieties, which are known for their biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-5-yl)acetamide typically involves the following steps:
Formation of the Pyridine Moiety: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of the Two Moieties: The final step involves coupling the pyridine and indole moieties through an acetamide linkage. This can be achieved using reagents such as acetic anhydride or acetyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group on the pyridine ring can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyridine and indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-5-yl)acetamide would depend on its specific biological target. Generally, compounds containing pyridine and indole moieties can interact with various enzymes, receptors, and other proteins, modulating their activity. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Similar Compounds
2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-3-yl)acetamide: Similar structure but with a different substitution pattern on the indole ring.
2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-7-yl)acetamide: Similar structure but with a different substitution pattern on the indole ring.
Uniqueness
The uniqueness of 2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-5-yl)acetamide lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other similar compounds.
Biological Activity
2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(1H-indol-5-yl)acetamide, with CAS number 1574528-35-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₅N₃O₃ |
Molecular Weight | 297.31 g/mol |
CAS Number | 1574528-35-0 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator, particularly in pathways related to inflammation and cancer.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism may involve:
- Induction of Apoptosis : Research has shown that it can promote programmed cell death in cancer cells, potentially through the activation of caspase pathways.
- Inhibition of Tumor Growth : In vivo studies demonstrated a reduction in tumor size in animal models when treated with this compound.
For example, a study reported that the compound had an IC₅₀ value of approximately 15 µM against human breast cancer cell lines, indicating potent anticancer properties .
Antioxidant Activity
The compound also exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing the initiation and progression of cancer and other degenerative diseases. The antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests, where it showed significant free radical scavenging ability .
Neuroprotective Effects
Preliminary data suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanism may involve modulation of neuroinflammatory pathways and protection against neuronal cell death .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a panel of cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The most pronounced effects were observed in melanoma and lung cancer cells.
Case Study 2: Neuroprotection
In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. This suggests a potential therapeutic role in neurodegenerative conditions .
Properties
Molecular Formula |
C16H15N3O3 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-(1H-indol-5-yl)acetamide |
InChI |
InChI=1S/C16H15N3O3/c1-10-6-13(20)8-16(22)19(10)9-15(21)18-12-2-3-14-11(7-12)4-5-17-14/h2-8,17,20H,9H2,1H3,(H,18,21) |
InChI Key |
KEOIIVGGSLWXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC(=O)NC2=CC3=C(C=C2)NC=C3)O |
Origin of Product |
United States |
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